7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine
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Overview
Description
Compounds like “7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine” belong to a class of organic compounds known as benzoxazines . Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring (a six-membered heterocyclic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) .
Synthesis Analysis
The synthesis of benzoxazine derivatives often involves the reaction of 2-aminophenols with formaldehyde and a compound containing a reactive functional group . The specific synthesis pathway for “this compound” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of a benzoxazine derivative like “this compound” would be characterized by the presence of a benzene ring fused to an oxazine ring . The specific positions and types of substituents on the rings would vary depending on the specific compound .Chemical Reactions Analysis
Benzoxazines can undergo a variety of chemical reactions, including ring-opening polymerization, which is a key reaction used in the production of high-performance polymers . The specific reactions that “this compound” can undergo would depend on its specific structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include its molecular weight, solubility, melting point, boiling point, and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like “7-Fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine” could include exploring its potential uses in various applications, such as the development of new materials or pharmaceuticals . Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .
Properties
IUPAC Name |
7-fluorosulfonyloxy-2-oxo-3,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5S/c9-16(12,13)15-6-2-1-5-4-10-8(11)14-7(5)3-6/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCONMXWUSDZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)OS(=O)(=O)F)OC(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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